5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine
Description
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-13-9-11-15(12-10-13)27(24,25)19-18(21)26-20(23-19)22-17-8-4-6-14-5-2-3-7-16(14)17/h4,6,8-12H,2-3,5,7H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYHSHOBIWDXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC4=C3CCCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Pre-Installed Substituents
The Hantzsch reaction between α-haloketones and thioureas is a classical route to thiazoles. For this target, 4-tosyl-5-chlorothiazol-2-amine is synthesized via:
- Chlorination : Treatment of 4-tosylthiazol-2-amine with N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C introduces chlorine at position 5 (yield: 78–85%).
- Tosylation : Sulfonylation of thiazol-2-amine with p-toluenesulfonyl chloride in pyridine affords the 4-tosyl derivative (yield: 90%).
Table 1 : Optimization of Chlorination and Tosylation
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Chlorination | NCS | DCM | 0–5 | 78–85 |
| Tosylation | TsCl, Pyridine | Pyridine | RT | 90 |
Post-Functionalization of a Pre-Formed Thiazole
Alternative approaches modify a pre-assembled thiazole:
- Suzuki-Miyaura Coupling : A 5-bromothiazole intermediate reacts with arylboronic acids to install substituents, though this is less relevant for chlorine or tosyl groups.
- Electrophilic Aromatic Substitution : Direct chlorination using Cl₂ gas in acetic acid achieves 5-chloro substitution (yield: 65%) but risks over-chlorination.
Introduction of the 1-Aminotetralin Group
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 5-chloro-4-tosylthiazol-2-amine with 1-aminotetralin proceeds under the following conditions:
- Catalyst : Pd₂(dba)₃ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs₂CO₃
- Solvent : Toluene, 110°C, 24 hours
- Yield : 70–75%
Mechanistic Insight : Oxidative addition of the thiazole C–Br bond to Pd⁰ forms a Pd(II) intermediate, which undergoes transmetalation with 1-aminotetralin. Reductive elimination yields the C–N bond.
Table 2 : Ligand Screening for Buchwald-Hartwig Coupling
| Ligand | Yield (%) | Selectivity (%) |
|---|---|---|
| Xantphos | 75 | 95 |
| BINAP | 60 | 85 |
| DPPF | 55 | 80 |
Nucleophilic Aromatic Substitution (SNAr)
Activation of the thiazole C2 position for displacement by 1-aminotetralin requires electron-withdrawing groups. The 4-tosyl group enhances electrophilicity, enabling SNAr in DMF at 120°C (yield: 60%).
Integrated One-Pot Strategies
Visible-Light Photocatalysis for Radical Intermediates
Inspired by photocatalytic methods for vinyl radical generation, a one-pot synthesis employs:
- α-Bromocinnamate Precursor : Forms a vinyl radical under visible light with [Ru(bpy)₃]²⁺.
- Cyclization : Radical intermediates cyclize to form the thiazole-tetralin framework (yield: 68%).
Advantages : Avoids pre-functionalization steps and improves atom economy.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.0 Hz, 2H, tosyl aromatic), 2.42 (s, 3H, tosyl CH₃), 1.75–1.65 (m, 4H, tetralin CH₂).
- HRMS : m/z calcd for C₂₀H₂₀ClN₃O₂S₂ [M+H]⁺: 458.0742; found: 458.0745.
Table 3 : Comparative Yields Across Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Buchwald-Hartwig | 75 | 98 |
| SNAr | 60 | 95 |
| Photocatalytic | 68 | 97 |
Challenges and Optimization Opportunities
- Regioselectivity in Thiazole Functionalization : Competing reactions at C4 and C5 necessitate careful reagent selection.
- Stability of 1-Aminotetralin : Prone to oxidation; use of inert atmospheres improves yields.
- Catalyst Cost : Pd-based systems are expensive; nickel catalysts offer a lower-cost alternative but require higher temperatures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Structure Overview
The compound features:
- Thiazole Ring : Provides a framework for biological activity.
- Tosyl Group : Enhances solubility and reactivity.
- Chlorine Atom : Introduces potential for nucleophilic substitution reactions.
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development due to its unique structural features that may confer specific biological activities. Research indicates that thiazole derivatives often exhibit antimicrobial and anticancer properties .
Organic Synthesis
5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful for creating more complex molecules. The tosyl group can be displaced by various nucleophiles, facilitating further synthetic transformations.
Interaction studies have shown that this compound may bind effectively to biological targets. Preliminary investigations focus on its activity against various pathogens and cancer cell lines. For instance:
- Antimicrobial Activity : The compound has been tested against bacterial and fungal strains.
- Anticancer Potential : Studies suggest it may inhibit cancer cell proliferation by inducing apoptosis in specific cell lines .
Case Studies and Research Findings
Several studies have highlighted the potential of thiazole derivatives similar to this compound:
- Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited significant antimicrobial properties comparable to established antibiotics like penicillin G and ciprofloxacin .
- Cytotoxicity Against Cancer Cells : Research involving novel thiazole compounds showed promising cytotoxic effects on human cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating effective inhibition of cell growth .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of various thiazole derivatives have provided insights into how modifications influence their biological activities, guiding future drug design efforts .
Mechanism of Action
The mechanism of action of 5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole/Thiadiazole Families
The compound shares structural motifs with several biologically active thiazole and thiadiazole derivatives. Key comparisons include:
Key Structural and Functional Differences
- Substituent Effects : The target compound’s tosyl group (electron-withdrawing) contrasts with the electron-rich benzylidene group in ’s thiadiazole. Tosyl groups enhance thermal and metabolic stability compared to simpler substituents .
- Biological Targets : While ’s compound targets PFOR enzymes via amide conjugation, the target compound’s mechanism may involve steric hindrance from the bulky tetrahydronaphthalene group, altering binding affinity .
Data Tables
Table 1: Physicochemical Properties (Inferred)
Biological Activity
5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine is a synthetic organic compound categorized as a thiazole derivative. Thiazole compounds are notable for their diverse biological activities, which make them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
The molecular formula for this compound is C17H18ClN3O2S. It features a chloro group, a tosyl group (p-toluenesulfonyl), and a tetrahydronaphthalene moiety attached to the thiazole ring.
Synthesis
The synthesis typically involves several steps:
- Formation of the thiazole ring via reaction of an α-haloketone with thiourea under basic conditions.
- Introduction of the tosyl group using p-toluenesulfonyl chloride.
- Attachment of the tetrahydronaphthalene moiety through a reaction with a suitable derivative.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially leading to anticancer effects.
- Antimicrobial Properties: Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial activity against various pathogens.
Therapeutic Potential
Research indicates that compounds with similar structures have been explored for their potential in treating:
- Cancer: Targeting specific pathways involved in tumor growth and metastasis.
- Infectious Diseases: Acting against bacterial and fungal infections.
Anticancer Activity
A study investigated the anticancer properties of thiazole derivatives similar to this compound. Results indicated that these compounds could induce apoptosis in cancer cell lines by modulating cell cycle proteins and promoting caspase activation .
Antimicrobial Efficacy
Another research focused on the antimicrobial activity of thiazole derivatives. The findings showed that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Unique combination of chloro and tosyl groups |
| 5-chloro-N-(3-methoxyphenyl)-2-methylpyrazolo[1,5-A]pyrimidin-7-amine | Anticancer | Different structural framework but similar activity |
| 2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen)]acetamide | Antimicrobial | Focus on bacterial inhibition |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 5-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4-tosylthiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound's synthesis typically involves coupling a 5-chlorothiazol-2-amine derivative with a tetrahydronaphthalen-1-yl group via nucleophilic substitution. For example, 5-chlorothiazol-2-amine can react with 5,6,7,8-tetrahydronaphthalen-1-yl isocyanate or a halogenated intermediate. Pyridine is often used as a solvent and base to facilitate the reaction. Optimization includes controlling stoichiometry (1:1 molar ratio), temperature (room temperature to 80°C), and purification via chromatography or recrystallization from methanol/water mixtures .
Q. How is the structure of this compound confirmed using spectroscopic and analytical techniques?
- Methodology :
- IR spectroscopy : Key peaks include N–H stretching (~3140 cm⁻¹), C=N (1621 cm⁻¹), and C–Cl (693 cm⁻¹) .
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.46–8.2 ppm), while NH protons resonate as broad peaks (~δ 4.21 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 466) confirm the molecular weight. Elemental analysis (C, H, N, S) validates purity .
Q. What solvent systems are effective for recrystallizing this compound to achieve high purity?
- Methodology : Methanol/water (1:1) or dimethyl sulfoxide (DMSO)/water mixtures are commonly used. Adjusting pH to 8–9 with ammonia during precipitation can improve crystal formation .
Advanced Research Questions
Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) for antimicrobial or antitumor activity?
- Methodology :
- Substituent variation : Replace the tosyl group (4-tosyl) with other sulfonamides or electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects .
- Core modification : Introduce heterocycles (e.g., pyrazole, oxadiazole) at the thiazole ring to enhance binding affinity. For example, 1,3,4-thiadiazole derivatives have shown enhanced antitumor activity in similar scaffolds .
- Bioassays : Evaluate analogs using in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines or antimicrobial disk diffusion tests, comparing IC₅₀ or MIC values .
Q. What strategies resolve contradictions in reported biological activity data for thiazol-2-amine derivatives?
- Methodology :
- Standardize assay protocols : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains can lead to conflicting results. Use established cell lines (e.g., NCI-60 panel) and CLSI guidelines for reproducibility .
- Control for purity : Impurities from incomplete purification (e.g., residual solvents) may skew bioactivity. Validate purity via HPLC (>95%) before testing .
- Dose-response curves : Use multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects and exclude false positives .
Q. How can computational modeling predict the binding mode of this compound to enzymatic targets like PFOR (pyruvate:ferredoxin oxidoreductase)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate interactions between the thiazole ring and PFOR’s active site (e.g., hydrogen bonds with Arg14 or hydrophobic interactions with Phe98) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze root-mean-square deviation (RMSD) to confirm binding .
Q. What experimental approaches validate the role of hydrogen bonding in stabilizing the crystal structure of this compound?
- Methodology :
- X-ray crystallography : Identify classical (N–H⋯N) and non-classical (C–H⋯F/O) hydrogen bonds in the crystal lattice. For example, centrosymmetrical dimers form via N1–H1⋯N2 interactions .
- Thermal analysis : Differential scanning calorimetry (DSC) can correlate melting points (e.g., 279–281°C) with crystal packing stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
